molecular formula C5H13N3O2S3 B12690794 Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate CAS No. 84332-90-1

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate

Cat. No.: B12690794
CAS No.: 84332-90-1
M. Wt: 243.4 g/mol
InChI Key: MUMIZDYQEVJKCS-UHFFFAOYSA-N
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Description

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique thiazolidine ring structure, which includes sulfur and nitrogen atoms, enhancing its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with carbon disulfide and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various thiazolidine derivatives .

Scientific Research Applications

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The dithiocarboxylato group can form strong bonds with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups (thiazolidine and dithiocarboxylato), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

84332-90-1

Molecular Formula

C5H13N3O2S3

Molecular Weight

243.4 g/mol

IUPAC Name

diazanium;3-sulfidocarbothioyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO2S3.2H3N/c7-4(8)3-1-11-2-6(3)5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10);2*1H3

InChI Key

MUMIZDYQEVJKCS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C(=S)[S-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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